molecular formula C27H28N2O8 B8113019 Malachite Green Oxalate

Malachite Green Oxalate

Cat. No.: B8113019
M. Wt: 508.5 g/mol
InChI Key: ISCIXAIEDTZJCQ-UHFFFAOYSA-M
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Description

Malachite Green Oxalate is a synthetic organic compound known for its vibrant color and use as a dye. It is commonly referred to as Crystal Violet or Basic Violet 3. This compound is widely used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Malachite Green Oxalate typically involves the reaction of N,N-dimethylaniline with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include elevated temperatures and controlled pH to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactor, and the reaction is carefully monitored to maintain the desired conditions. The product is then purified through crystallization or other separation techniques to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Malachite Green Oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its color and chemical properties.

    Reduction: Reduction reactions can convert the compound into its reduced form, affecting its reactivity and stability.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures, pH, and reaction times.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different colored derivatives, while substitution reactions can yield a variety of functionalized compounds with altered chemical properties.

Scientific Research Applications

Malachite Green Oxalate has numerous scientific research applications, including:

    Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.

    Biology: Employed in staining techniques for microscopy, such as Gram staining, to differentiate bacterial species.

    Medicine: Utilized in antiseptic formulations and as a treatment for certain infections.

    Industry: Applied in the textile industry as a dye for fabrics and in the production of colored inks and paints.

Mechanism of Action

The mechanism of action of Malachite Green Oxalate involves its interaction with cellular components. In biological applications, the compound binds to nucleic acids and proteins, allowing for the visualization of cellular structures under a microscope. Its antiseptic properties are attributed to its ability to disrupt microbial cell membranes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Methyl Violet: Similar in structure but with different methylation patterns, leading to variations in color and reactivity.

    Gentian Violet: Another closely related compound used in similar applications but with distinct chemical properties.

    Malachite Green: Shares some structural similarities but is used primarily as a dye and in aquaculture.

Uniqueness

Malachite Green Oxalate is unique due to its specific chemical structure, which imparts distinct color properties and reactivity. Its versatility in various scientific and industrial applications sets it apart from other similar compounds.

Properties

IUPAC Name

[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;2-hydroxy-2-oxoacetate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N2.2C2H2O4/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;2*3-1(4)2(5)6/h5-17H,1-4H3;2*(H,3,4)(H,5,6)/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCIXAIEDTZJCQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O.C(=O)(C(=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2437-29-8
Record name Malachite green oxalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2437-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis[[4-[4-(dimethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium] oxalate, dioxalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.674
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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